molecular formula C11H15NO3 B3059145 Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate CAS No. 946409-42-3

Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate

Cat. No.: B3059145
CAS No.: 946409-42-3
M. Wt: 209.24
InChI Key: SDPWLPVYRUPJTL-UHFFFAOYSA-N
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Description

Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound features a pyrrolidine ring substituted with a furan ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with furan derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of a furan derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the furan ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the furan or pyrrolidine rings.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 1-(2-thienylmethyl)pyrrolidine-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 1-(2-pyridylmethyl)pyrrolidine-2-carboxylate: Contains a pyridine ring instead of a furan ring.

Uniqueness: Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)10-5-2-6-12(10)8-9-4-3-7-15-9/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPWLPVYRUPJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656442
Record name Methyl 1-[(furan-2-yl)methyl]prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-42-3
Record name Methyl 1-[(furan-2-yl)methyl]prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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